molecular formula C23H15ClN2O5 B11467130 9-(4-chlorophenyl)-8-(4-nitrophenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(4-chlorophenyl)-8-(4-nitrophenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11467130
M. Wt: 434.8 g/mol
InChI Key: RDGCSIKIRJJMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound that belongs to the class of dioxinoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of 4-chlorobenzaldehyde and 4-nitroaniline under acidic conditions to form an intermediate Schiff base, which is then subjected to cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced catalysts and purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and suitable solvents like ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with molecular targets such as kinases. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which play crucial roles in cancer cell signaling pathways. By binding to the active sites of these kinases, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-CHLOROPHENYL)-8-(4-NITROPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE stands out due to its dual functional groups (chlorophenyl and nitrophenyl), which confer unique chemical reactivity and potential biological activity. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for multi-targeted cancer therapies .

Properties

Molecular Formula

C23H15ClN2O5

Molecular Weight

434.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-8-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C23H15ClN2O5/c24-15-5-1-13(2-6-15)21-17-11-19-20(31-10-9-30-19)12-18(17)25-23(27)22(21)14-3-7-16(8-4-14)26(28)29/h1-8,11-12H,9-10H2,(H,25,27)

InChI Key

RDGCSIKIRJJMRQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=C3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.